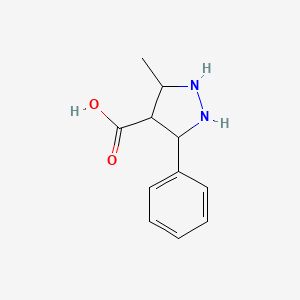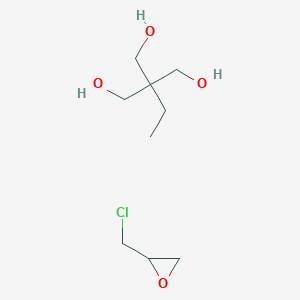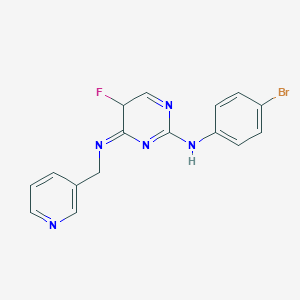
N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a bromophenyl group, a fluorine atom, and a pyridin-3-ylmethylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-aminopyridine to form an intermediate Schiff base, which is then cyclized with a fluorinated pyrimidine derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. It targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine
- N-(4-bromophenyl)-5-chloro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine
- N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-4-amine
Uniqueness
N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C16H13BrFN5 |
|---|---|
Molecular Weight |
374.21 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-fluoro-4-(pyridin-3-ylmethylimino)-5H-pyrimidin-2-amine |
InChI |
InChI=1S/C16H13BrFN5/c17-12-3-5-13(6-4-12)22-16-21-10-14(18)15(23-16)20-9-11-2-1-7-19-8-11/h1-8,10,14H,9H2,(H,20,22,23) |
InChI Key |
HPDOOAZHUFJXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN=C2C(C=NC(=N2)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B12346709.png)
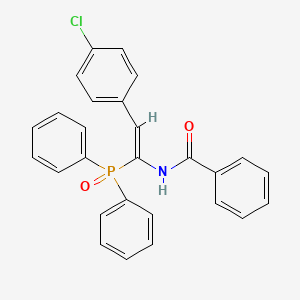
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346719.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346728.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346736.png)
![(5Z)-2-benzyl-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346742.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346746.png)
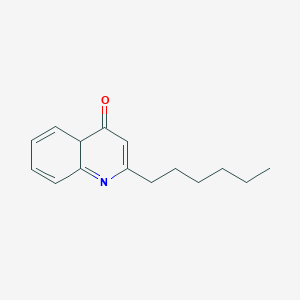

![2-{[3-(3,4-dimethylphenyl)-8-(4-fluorobenzoyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12346777.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346785.png)
